(4-Methylmorpholin-2-yl)methanol
Description
Properties
IUPAC Name |
(4-methylmorpholin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTADGNSGCICTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553098 | |
| Record name | (4-Methylmorpholin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40987-46-0 | |
| Record name | (4-Methylmorpholin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Methyl-2-morpholinyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group in (4-Methylmorpholin-2-yl)methanol can undergo oxidation under various conditions:
| Oxidizing Agent | Product | Conditions | Key Observations |
|---|---|---|---|
| KMnO₄ (acidic) | (4-Methylmorpholin-2-yl)carboxylic acid | Elevated temperature | Over-oxidation to carboxylic acid occurs. |
| PCC (mild) | (4-Methylmorpholin-2-yl)aldehyde | Room temperature, CH₂Cl₂ | Selective oxidation without ring opening. |
Mechanistic Insight : The reaction proceeds via deprotonation of the hydroxyl group, followed by hydride transfer to the oxidizing agent. Steric hindrance from the methyl group on the morpholine ring may slow reaction kinetics.
Esterification and Etherification
The methanol group participates in nucleophilic acyl substitution:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Acetic anhydride | (4-Methylmorpholin-2-yl)methyl acetate | Pyridine, 0–25°C | 85–90% |
| Benzoyl chloride | (4-Methylmorpholin-2-yl)methyl benzoate | Et₃N, THF, reflux | 78% |
Key Factor : The morpholine nitrogen’s basicity facilitates in situ deprotonation of the hydroxyl group, enhancing nucleophilicity.
Reduction Reactions
While the compound itself is not typically reduced, its oxidized derivatives (e.g., aldehydes) can undergo further transformations:
| Substrate | Reducing Agent | Product | Conditions |
|---|---|---|---|
| (4-Methylmorpholin-2-yl)aldehyde | NaBH₄ | This compound | MeOH, 0°C |
Note : The morpholine ring remains intact during reduction due to its aromatic stability.
Reactivity of the Morpholine Ring
The tertiary amine in the morpholine ring participates in acid-base and alkylation reactions:
-
Protonation : Forms a water-soluble ammonium salt in acidic media (e.g., HCl) .
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
Computational Insight : The methyl group at the 4-position slightly lowers the proton affinity of the morpholine nitrogen compared to unsubstituted morpholine, as shown in urethane-formation studies . This electronic effect may influence catalytic or nucleophilic behavior.
Stability and Degradation
Scientific Research Applications
Organic Synthesis
(4-Methylmorpholin-2-yl)methanol serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, including:
- Oxidation : Formation of corresponding oxides.
- Reduction : Conversion to simpler amines.
- Nucleophilic Substitution : Replacement of the aminomethyl group with other nucleophiles.
Pharmaceutical Development
The compound is utilized in the pharmaceutical industry for developing drugs targeting specific enzymes or receptors. Notably, it has been investigated for its potential as a covalent inhibitor of KRAS mutations, which are prevalent in various cancers. Research indicates that this compound can form covalent bonds with cysteine residues in mutant KRAS proteins, making it a candidate for cancer treatment .
Biological Studies
In biological research, this compound is employed to study enzyme mechanisms and as a building block for synthesizing biologically active molecules. Its interaction with specific molecular targets can modulate enzyme activity and influence cellular signaling pathways .
Polymer Production
The compound is used in producing polymers and resins due to its reactive functional groups. These properties enable the formation of cross-linked structures essential for creating durable materials.
Catalysis
This compound has been explored in catalytic processes, particularly in methanol synthesis from CO₂ and methane reforming reactions. Its role as a catalyst or co-catalyst can enhance reaction efficiency and selectivity .
Case Study 1: Cancer Treatment Development
A study demonstrated that this compound effectively inhibits KRAS G12C mutations in vitro. The compound was shown to bind covalently to the mutant protein, leading to reduced cell proliferation in cancer cell lines expressing this mutation. This highlights its potential as a therapeutic agent against specific cancers .
Case Study 2: Polymer Synthesis
Research involving this compound in polymer synthesis revealed that incorporating this compound into polymer matrices improved mechanical properties and thermal stability. The study compared various morpholine derivatives, showing that this compound provided superior performance due to its unique structural attributes .
Data Table: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for various organic compounds | Participates in oxidation, reduction, substitution |
| Pharmaceutical Development | Drug development targeting KRAS mutations | Covalent binding to mutant proteins |
| Biological Studies | Enzyme mechanism studies and synthesis of active molecules | Modulates enzyme activity |
| Industrial Production | Used in polymer and resin production | Enhances mechanical properties |
| Catalysis | Involved in methanol synthesis and methane reforming | Improves reaction efficiency |
Mechanism of Action
The mechanism by which (4-Methylmorpholin-2-yl)methanol exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Morpholine Ring
The morpholine scaffold allows for structural diversification, with substituents influencing physicochemical properties and bioactivity. Key analogues include:
*Similarity scores based on Tanimoto coefficients using structural fingerprints .
Key Observations:
Functional Group Modifications
Replacing the hydroxyl group with amines or halogens alters reactivity and binding affinity:
Key Observations:
Biological Activity
(4-Methylmorpholin-2-yl)methanol is a morpholine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of the compound's biological activity, including its interactions with biological targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C₆H₁₃NO₂, with a molecular weight of approximately 131.17 g/mol. The structure features a morpholine ring with a hydroxymethyl group at the 2-position and a methyl group at the 4-position, which contributes to its unique biological properties.
Research indicates that this compound exhibits significant biological activity primarily as an antagonist for Toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors are crucial in mediating immune responses and are potential targets for treating autoimmune diseases and viral infections .
In vitro studies have shown that this compound can modulate immune responses, suggesting therapeutic applications in inflammatory diseases. Its ability to influence downstream signaling pathways highlights its potential as a drug candidate.
Interaction Studies
Studies utilizing surface plasmon resonance (SPR) and other biophysical methods have demonstrated that this compound effectively modulates receptor activity. These interactions can lead to alterations in cellular signaling pathways associated with immune responses .
Synthesis Methods
The synthesis of this compound typically involves several organic chemistry techniques, including nucleophilic substitutions and oxidation reactions. The compound can be derived from morpholine precursors through various synthetic routes that emphasize its functional groups' reactivity .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. The following table summarizes these compounds along with their similarity indices:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| This compound | 40987-46-0 | 1.00 |
| (S)-(4-Methylmorpholin-2-yl)methanol | 1159598-33-0 | 1.00 |
| (4-Isopropylmorpholin-2-yl)methanol | 40987-47-1 | 0.94 |
| (S)-(4-Isopropylmorpholin-2-yl)methanol | 162635-60-1 | 0.94 |
| 2,5-Bis(morpholinomethyl)-1,4-dioxane | 3030-46-4 | 0.94 |
These compounds differ in substituents or stereochemistry but share the morpholine backbone, which influences their biological activities .
Case Studies and Research Findings
Recent studies have explored the structure–activity relationship (SAR) of various morpholine derivatives, including this compound. For instance, investigations into its efficacy as a TLR antagonist have shown promising results in modulating immune responses in vitro.
One notable study reported that compounds similar to this compound exhibited varying degrees of activity against specific cell lines, highlighting the importance of structural modifications on biological efficacy .
In Vitro Cell Viability Assays
In vitro assays assessing cell viability have demonstrated that this compound can influence metabolic processes within cells. For example, fluorescence-based assays measuring resorufin production indicated significant variations in cell viability upon treatment with different concentrations of the compound .
Preparation Methods
Reduction of Lactam Precursors
One of the primary synthetic routes involves the reduction of morpholinone (a lactam) derivatives to the corresponding amino alcohols. This method is well-documented in patent US10385006B2, which describes:
- Starting from a lactam compound dissolved in an appropriate solvent such as methanol or 2-butanol.
- Using reducing agents like sodium borohydride under controlled temperature to convert the lactam to the amino alcohol.
- Subsequent resolution of the racemic mixture using chiral acids such as D-tartaric acid in methanol to isolate the desired enantiomer of this compound.
This process ensures high enantiomeric purity and yield, critical for pharmaceutical applications.
Amide Coupling and Functional Group Transformations
A complex synthetic sequence described in patent WO2016046843A1 outlines the preparation of morpholine-containing peptide intermediates, which include the this compound moiety. Key steps include:
- Formation of amide bonds via coupling agents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in the presence of bases like N,N-diisopropylamine.
- Use of protective groups such as Boc (tert-butoxycarbonyl) to control reactivity.
- Sequential deprotection and purification steps involving solvent washes and crystallization to isolate the target compound with yields around 40-85% depending on the step.
This method is more elaborate but allows integration of this compound into larger bioactive molecules.
Solvent and Reagent Selection
The choice of solvents and reagents is critical in optimizing yield and purity:
| Step | Solvent Examples | Reagents/Conditions |
|---|---|---|
| Lactam reduction | Methanol, 2-butanol, ethanol | Sodium borohydride, room temperature to mild heat |
| Amide coupling | Dichloromethane, DMF (dimethylformamide) | BOP, hydroxybenzotriazole, N,N-diisopropylamine |
| Resolution | Methanol, water | D-tartaric acid or L-tartaric acid for chiral resolution |
| Work-up and purification | Hexane, sodium bicarbonate solution, sodium chloride solution | Washing, filtration, vacuum drying |
These solvents and reagents are chosen for their compatibility with the sensitive functional groups and to facilitate efficient purification.
Summary Table of Preparation Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Lactam Reduction | Morpholinone or lactam derivative | Sodium borohydride in methanol or 2-butanol | 70-90 | Requires chiral resolution step |
| Amide Coupling Route | Protected amino acid derivatives | BOP, hydroxybenzotriazole, N,N-diisopropylamine | 40-85 | Multi-step, suitable for peptide synthesis |
| Asymmetric Synthesis | Chiral catalysts or auxiliaries | Low temperature, chiral acids for resolution | Variable | Maintains stereochemical integrity |
Research Findings and Practical Considerations
- The reduction of lactams is a widely used and scalable method, favored for its simplicity and relatively high yields.
- Amide coupling routes are more complex but allow the incorporation of this compound into larger molecules, such as proteasome inhibitors, under mild conditions to maintain stereochemistry.
- Chiral resolution using tartaric acid derivatives is essential to obtain enantiomerically pure compounds, critical for biological activity.
- Reaction temperatures are generally maintained low (0-5°C) during coupling and resolution to prevent racemization and side reactions.
- Solvent washes with aqueous acid/base and sodium chloride solutions improve purity by removing inorganic salts and residual reagents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
